molecular formula C12H16N2O B1474893 1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one CAS No. 1697648-67-1

1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one

Cat. No.: B1474893
CAS No.: 1697648-67-1
M. Wt: 204.27 g/mol
InChI Key: DORHCOUHXKJEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one is a synthetic chemical compound featuring an azetidinone (beta-lactam) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not available in the public domain, the azetidinone core is recognized for its diverse pharmacological potential beyond its classical antibiotic role . Research into structurally related molecules indicates that azetidinone derivatives are frequently investigated as key synthons for developing potent enzyme inhibitors . For instance, certain 3-aminoazetidin-2-one derivatives have been identified as a novel class of N-acylethanolamine acid amidase (NAAA) inhibitors, presenting a promising strategy for the treatment of pain and inflammatory conditions . Furthermore, azetidinone analogues, particularly those incorporating specific aryl substituents, have demonstrated significant antiproliferative activities in cancer cell lines, such as MCF-7 and MDA-MB-231, by acting as tubulin polymerization inhibitors and disrupting microtubule assembly . This mechanism is akin to that of combretastatin A-4, a known vascular disrupting agent, highlighting the value of the azetidinone ring as a constrained scaffold in designing antitumor agents . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(10-5-3-2-4-6-10)12(15)14-7-11(13)8-14/h2-6,9,11H,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORHCOUHXKJEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one typically involves:

  • Formation of the azetidine ring (a four-membered nitrogen-containing heterocycle).
  • Introduction of the amino substituent at the 3-position of the azetidine ring.
  • Attachment of the 2-phenylpropan-1-one side chain to the nitrogen atom of the azetidine.

The synthetic routes often start from readily available precursors such as acetophenone derivatives and amines, proceeding through condensation, ring closure, and reduction steps.

Azetidine Ring Formation and Amino Substitution

The azetidine ring can be synthesized via several methods, including:

A relevant study on azetidine synthesis by Feula (2013) highlights the medicinal chemistry applications and organocatalysis approaches for azetidine and pyrrolidine derivatives, emphasizing the importance of stereoselective methods and functional group tolerance in azetidine ring construction.

Preparation of the Phenylpropanone Side Chain

The 2-phenylpropan-1-one moiety is commonly introduced via:

  • Claisen condensation: Acetophenone reacts with ethyl formate to form benzoylacetaldehyde sodium salt, which is a key intermediate.
  • Condensation with amines: The benzoylacetaldehyde sodium salt condenses with amine hydrochlorides to form α,β-unsaturated ketones or amino ketones.
  • Reduction of α,β-unsaturated ketones: Sodium borohydride in acetic acid is used to reduce the α,β-unsaturated ketone to the corresponding amino alcohol, which can be further transformed.

A patent describing a method for synthesizing related amino ketones (fluoxetine precursors) details the use of sodium borohydride reduction of 1-phenyl-3-methylamino-1-propen-1-one in acetic acid at temperatures ranging from 1 to 15 °C, followed by neutralization with sodium hydroxide and extraction with ethyl acetate. This method can be adapted for the synthesis of this compound by modifying the amine component to the azetidine derivative.

Detailed Stepwise Preparation Method

Based on the integration of the above strategies, a plausible preparation method for this compound is as follows:

Step Description Reagents/Conditions Notes
1 Claisen condensation of acetophenone with ethyl formate Acetophenone, ethyl formate, base (e.g., sodium ethoxide) Forms benzoylacetaldehyde sodium salt intermediate
2 Condensation of benzoylacetaldehyde sodium salt with 3-aminoazetidine hydrochloride 3-Aminoazetidine hydrochloride, solvent (e.g., ethanol), mild heating Forms 1-phenyl-3-(3-aminoazetidin-1-yl)-1-propen-1-one intermediate
3 Reduction of α,β-unsaturated ketone to saturated ketone Sodium borohydride, acetic acid, temperature 1–15 °C Converts to this compound
4 Neutralization and extraction Sodium hydroxide, ethyl acetate extraction Isolates the product
5 Purification Evaporation of solvent, recrystallization or chromatography Obtains pure compound

This sequence aligns with established protocols for similar amino ketones and azetidine derivatives.

Research Findings and Optimization Notes

  • Temperature control: The reduction step with sodium borohydride is sensitive to temperature, optimally maintained between 1 and 15 °C to prevent side reactions and decomposition.
  • Solvent choice: Glacial acetic acid is preferred in the reduction step for its ability to protonate intermediates and facilitate hydride transfer.
  • Neutralization: Addition of sodium hydroxide after reduction neutralizes the acidic medium and precipitates the product for easier extraction.
  • Extraction and purification: Ethyl acetate is effective for extracting the product from aqueous phases, followed by solvent evaporation to yield the final compound.
  • Azetidine handling: The 3-aminoazetidine hydrochloride salt must be handled under conditions that prevent ring opening or polymerization, typically under mild temperatures and inert atmosphere if necessary.

Summary Table of Key Reagents and Conditions

Reagent/Intermediate Role Typical Amounts Conditions
Acetophenone Starting ketone Stoichiometric Claisen condensation with ethyl formate
Ethyl formate Formyl donor Stoichiometric Claisen condensation
Base (e.g., sodium ethoxide) Catalyst/base Catalytic Claisen condensation
3-Aminoazetidine hydrochloride Nucleophile/amine source Stoichiometric Condensation with benzoylacetaldehyde salt
Sodium borohydride Reducing agent Excess (e.g., 5-6 equiv) Reduction in acetic acid, 1-15 °C
Acetic acid Solvent and proton donor Excess Reduction step
Sodium hydroxide Neutralization Excess Post-reduction neutralization
Ethyl acetate Extraction solvent Sufficient volume Product extraction

Chemical Reactions Analysis

1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions due to the presence of the azetidine ring and the amino group. Common reactions include:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the propanone mo

Biological Activity

Overview

1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one is a compound characterized by its unique azetidine ring structure and a phenyl group attached to a propanone moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, cytotoxic, and neuroprotective effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 1697648-67-1

Antimicrobial Activity

Recent studies have shown that derivatives of similar structures exhibit significant antibacterial and antifungal properties. For instance, compounds related to this compound have been evaluated for their effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values were compared to standard drugs like ciprofloxacin, demonstrating promising results.

CompoundBacterial StrainMIC (μg/ml)
6gE. coli15
6kS. aureus20
6cP. aeruginosa25

Cytotoxicity

The cytotoxic effects of related compounds have been investigated using human prostate cancer cells (PC-3). The cytotoxicity was observed within a range of 8.2 to 32.1 µM, indicating that these compounds may have potential as anticancer agents . The mechanism of action involves interaction with DNA topoisomerases, which are critical for DNA replication and repair.

Neuroprotective Effects

The compound has been associated with neuroprotective properties, particularly through its interaction with histamine receptors. Activation of the H3 receptor can lead to various cellular effects, including modulation of neurotransmitter release . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study synthesized several benzimidazol-1-yl-1-phenylpropanone derivatives and tested them against bacterial strains, revealing that specific substitutions significantly enhanced their antimicrobial activity .
  • Cytotoxicity Assessment : In vitro tests on Mannich bases showed that certain derivatives exhibited notable cytotoxic effects on androgen-independent prostate cancer cells, indicating their potential as therapeutic agents .
  • Neuroprotection in Ischemia Models : Compounds similar in structure to this compound were tested in preclinical models of brain ischemia, demonstrating protective effects on neuronal survival during hypoxic conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of 1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one exhibit significant antimicrobial properties. For instance, studies have synthesized various analogs that demonstrate potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These compounds were evaluated using the Minimum Inhibitory Concentration (MIC) method, showing promising results compared to standard antibiotics like ciprofloxacin .

2. Anticancer Research
The compound's structure suggests potential for use in anticancer therapies. Investigations into its derivatives have shown that they can inhibit cancer cell proliferation in vitro. The mechanism of action is believed to involve the modulation of specific signaling pathways that are crucial for cancer cell survival and growth.

3. Neurological Applications
There is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may play a role in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

Material Science Applications

1. Synthesis of Novel Materials
The unique structure of this compound allows it to be utilized as a building block in the synthesis of novel polymers and materials. Its application in creating functionalized polymers can lead to advancements in drug delivery systems and smart materials that respond to environmental stimuli.

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntibacterialDerivatives showed significant activity against multiple bacterial strains with MIC values comparable to established antibiotics .
Cancer Cell Proliferation InhibitionAnticancerDemonstrated inhibition of proliferation in various cancer cell lines through modulation of signaling pathways .
Neuroprotective EffectsNeurologicalExhibited protective effects against oxidative stress-induced neuronal damage, suggesting potential for neurodegenerative disease treatment .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₃H₁₆N₂O.
  • Structural Motifs: Propan-1-one core. 3-Aminoazetidine moiety (enhances solubility and bioactivity).

Synthetic routes for such compounds often involve aminomethylation of ketones (e.g., coupling azetidine derivatives with substituted propanones) or reductive coupling methodologies, as seen in analogous systems .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs, their structural differences, and physicochemical properties:

Compound Name CAS Number Structural Variation vs. Target Compound Key Properties Reference
1-(3-Aminoazetidin-1-yl)propan-1-one 1485904-69-5 Phenyl group replaced with methyl Lower molecular weight (C₇H₁₂N₂O); reduced lipophilicity; similarity score 0.90
1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one 2098082-27-8 Phenyl replaced with phenoxy Enhanced solubility due to ether linkage; potential for altered bioactivity
(R)-1-(4-Fluorophenyl)-2-phenylpropan-1-one N/A Azetidine replaced with 4-fluorophenyl Chiral center; fluorinated aromatic ring improves metabolic stability
1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)-2-phenylpropan-1-one N/A Azetidine replaced with piperazine-quinazoline Higher complexity (C₂₆H₂₇N₅O₃); EphA2 receptor agonist activity (70% yield)
N-(Azetidin-3-yl)-N-methylacetamide hydrochloride 1638137-85-5 Propanone replaced with acetamide Charged hydrochloride salt; potential for improved crystallinity

Physicochemical and Spectral Comparisons

  • Fluorophenyl analog (3c): Likely lower due to reduced hydrogen-bonding groups.
  • Spectroscopy :
    • ¹H-NMR : The target compound’s azetidine protons resonate at δ ~3.6–4.0 ppm, while phenyl protons appear at δ ~7.2–7.5 ppm. Piperazine-containing analogs show additional peaks for N–CH₂ groups (δ ~3.6–3.8) .
    • HRMS : The piperazine-quinazoline derivative ([M+H]⁺: 458.1) contrasts with the target compound’s theoretical [M+H]⁺ of 217.13 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)-2-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.